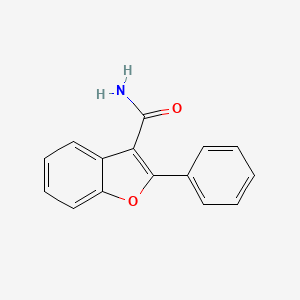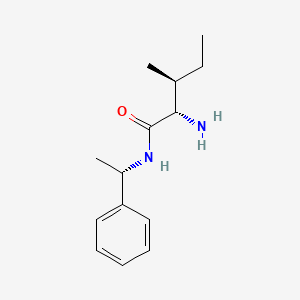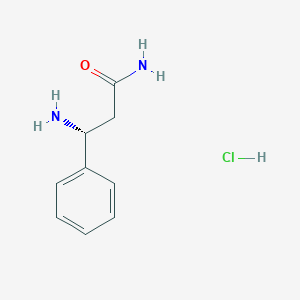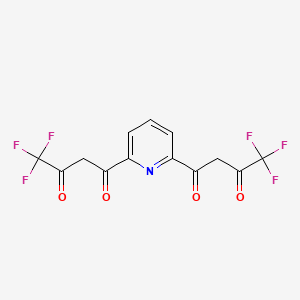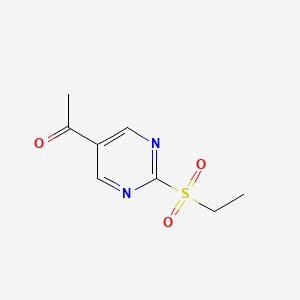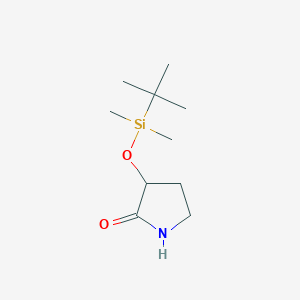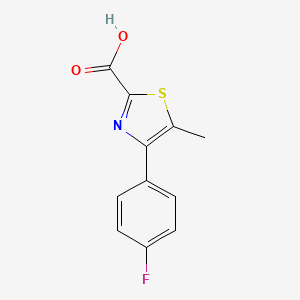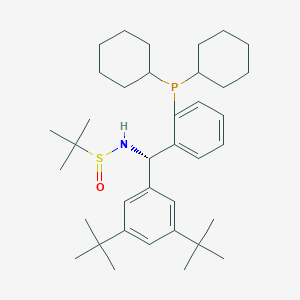
(R)-N-((S)-(3,5-Di-tert-butylphenyl)(2-(dicyclohexylphosphaneyl)phenyl)methyl)-2-methylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-N-((S)-(3,5-Di-tert-butylphenyl)(2-(dicyclohexylphosphaneyl)phenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of bulky tert-butyl groups and a dicyclohexylphosphane moiety, which contribute to its distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-((S)-(3,5-Di-tert-butylphenyl)(2-(dicyclohexylphosphaneyl)phenyl)methyl)-2-methylpropane-2-sulfinamide typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the sulfinamide moiety and the introduction of the dicyclohexylphosphane group. The reaction conditions often require the use of strong bases, such as sodium hydride, and inert atmospheres to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This includes the use of advanced purification techniques such as column chromatography and recrystallization. The scalability of the synthesis process is crucial for industrial applications, and continuous flow chemistry may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
®-N-((S)-(3,5-Di-tert-butylphenyl)(2-(dicyclohexylphosphaneyl)phenyl)methyl)-2-methylpropane-2-sulfinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfinamide group to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the phosphorus center.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions often involve controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted phosphane derivatives. These products can be further utilized in various chemical transformations and applications.
Aplicaciones Científicas De Investigación
®-N-((S)-(3,5-Di-tert-butylphenyl)(2-(dicyclohexylphosphaneyl)phenyl)methyl)-2-methylpropane-2-sulfinamide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis, particularly in asymmetric synthesis.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it a potential candidate for drug design and development.
Medicine: Its potential therapeutic properties are being explored in the treatment of various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of advanced materials and as a catalyst in industrial chemical processes.
Mecanismo De Acción
The mechanism of action of ®-N-((S)-(3,5-Di-tert-butylphenyl)(2-(dicyclohexylphosphaneyl)phenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets. The dicyclohexylphosphane moiety can coordinate with metal centers, facilitating catalytic reactions. The sulfinamide group can form hydrogen bonds and other non-covalent interactions with biological targets, influencing their activity and function.
Comparación Con Compuestos Similares
Similar Compounds
Diethyl malonate: A simpler ester used in organic synthesis.
Malonic acid: A dicarboxylic acid with similar reactivity.
Radium coordination compounds: Complexes with similar coordination chemistry but different applications.
Uniqueness
®-N-((S)-(3,5-Di-tert-butylphenyl)(2-(dicyclohexylphosphaneyl)phenyl)methyl)-2-methylpropane-2-sulfinamide stands out due to its bulky substituents and unique combination of functional groups, which provide distinct reactivity and selectivity in chemical reactions. Its ability to act as a ligand in asymmetric catalysis and its potential biological applications further highlight its uniqueness compared to simpler compounds.
Propiedades
Fórmula molecular |
C37H58NOPS |
|---|---|
Peso molecular |
595.9 g/mol |
Nombre IUPAC |
N-[(S)-(3,5-ditert-butylphenyl)-(2-dicyclohexylphosphanylphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C37H58NOPS/c1-35(2,3)28-24-27(25-29(26-28)36(4,5)6)34(38-41(39)37(7,8)9)32-22-16-17-23-33(32)40(30-18-12-10-13-19-30)31-20-14-11-15-21-31/h16-17,22-26,30-31,34,38H,10-15,18-21H2,1-9H3/t34-,41?/m0/s1 |
Clave InChI |
ZQVZSZXJJVJALL-YUBUVMJQSA-N |
SMILES isomérico |
CC(C)(C)C1=CC(=CC(=C1)[C@@H](C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C)C(C)(C)C |
SMILES canónico |
CC(C)(C)C1=CC(=CC(=C1)C(C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4)NS(=O)C(C)(C)C)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


